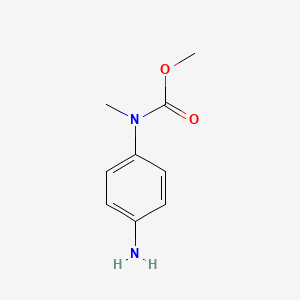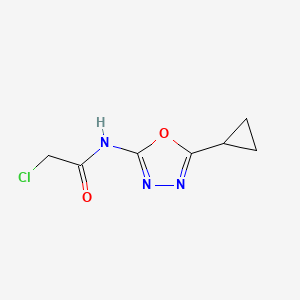
1-N-ethyl-3-(trifluoromethyl)benzene-1,4-diamine
Overview
Description
1-N-ethyl-3-(trifluoromethyl)benzene-1,4-diamine is a chemical compound with the CAS Number: 1040043-27-3 . It has a molecular weight of 204.19 . The IUPAC name for this compound is N4-ethyl-2-(trifluoromethyl)-1,4-benzenediamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11F3N2/c1-2-14-6-3-4-8(13)7(5-6)9(10,11)12/h3-5,14H,2,13H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Polyimides and Poly(ether imide)s Synthesis
Studies have focused on the synthesis of novel fluorinated diamine monomers, including 1-N-ethyl-3-(trifluoromethyl)benzene-1,4-diamine, and their subsequent polymerization with aromatic dianhydrides to create a series of organosoluble polyimides and poly(ether imide)s. These materials demonstrate remarkable thermal stability, with glass transition temperatures ranging from 229 to 279°C and temperatures at 5% weight loss ranging from 510 to 598°C under nitrogen. The prepared polymers exhibit good solubility in organic solvents, form transparent and flexible films, and possess tensile strengths in the range of 63.6–169 MPa. They also show low dielectric constants and low water absorption, making them potentially valuable in various industrial applications (Qiu et al., 2006), (Liu et al., 2008), (Banerjee et al., 2003), (Liu & Hu, 2005), (Xing et al., 2011).
Crystal Structure and Spectroscopic Properties
Research has also been conducted on the crystal structure and spectroscopic properties of certain derivatives of 1-N-ethyl-3-(trifluoromethyl)benzene-1,4-diamine. These studies provide insights into the molecular arrangement and interaction of these compounds, which can be crucial for understanding their potential applications in various fields, including material science and organic electronics (Kolev et al., 2009).
Separation and Extraction Applications
The compound has been studied for its potential use in separating aromatic hydrocarbons from alkanes using ionic liquids. This suggests its applicability in purification processes and the chemical industry (Arce et al., 2007).
Corrosion Inhibition
Research has explored the use of compounds structurally similar to 1-N-ethyl-3-(trifluoromethyl)benzene-1,4-diamine as corrosion inhibitors for metals. These studies indicate the potential of these compounds in protecting metal surfaces from corrosive environments, which is significant for extending the life of metal components in industrial applications (Singh & Quraishi, 2016).
properties
IUPAC Name |
4-N-ethyl-2-(trifluoromethyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2/c1-2-14-6-3-4-8(13)7(5-6)9(10,11)12/h3-5,14H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZFOKFZGQSKFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=C(C=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-ethyl-3-(trifluoromethyl)benzene-1,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(4-methoxyphenyl)methyl]oxan-4-amine](/img/structure/B1414870.png)
![2-[(Tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid](/img/structure/B1414871.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1414872.png)






![3-methoxy-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzoic acid](/img/structure/B1414882.png)


![2-[(Methylamino)methyl]quinazolin-4-amine](/img/structure/B1414890.png)